Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl-
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Overview
Description
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexene, characterized by the presence of dimethoxymethyl and dimethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- can be synthesized through several methods. One common approach involves the alkylation of cyclohexene derivatives with dimethoxymethyl reagents under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It serves as a precursor in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethoxymethyl group can undergo hydrolysis, releasing formaldehyde and methanol, which can further react with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and biological context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler analog without the dimethoxymethyl and dimethyl groups.
4,4-Dimethylcyclohexene: Similar structure but lacks the dimethoxymethyl group.
Cyclohexene, 4-(dimethoxymethyl)-1-methyl-: A closely related compound with one less methyl group.
Uniqueness
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- is unique due to the presence of both dimethoxymethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
72845-78-4 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(3R,4R)-4-(dimethoxymethyl)-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C11H20O2/c1-8-5-6-10(9(2)7-8)11(12-3)13-4/h7,9-11H,5-6H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
OIZNJBIUUHUFAI-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1C=C(CC[C@H]1C(OC)OC)C |
Canonical SMILES |
CC1C=C(CCC1C(OC)OC)C |
Origin of Product |
United States |
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